molecular formula C10H11ClN4 B8423877 2-tert-Butyl-8-chloro-pyrimido[5,4-d]pyrimidine

2-tert-Butyl-8-chloro-pyrimido[5,4-d]pyrimidine

Cat. No.: B8423877
M. Wt: 222.67 g/mol
InChI Key: XWARFFIRLWATGO-UHFFFAOYSA-N
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Description

2-tert-Butyl-8-chloro-pyrimido[5,4-d]pyrimidine is a useful research compound. Its molecular formula is C10H11ClN4 and its molecular weight is 222.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

6-tert-butyl-4-chloropyrimido[5,4-d]pyrimidine

InChI

InChI=1S/C10H11ClN4/c1-10(2,3)9-12-4-6-7(15-9)8(11)14-5-13-6/h4-5H,1-3H3

InChI Key

XWARFFIRLWATGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C2C(=N1)C(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-tert-Butyl-pyrimido[5,4-d]pyrimidin-4-ol (210 mg, 1.03 mMol) was dissolved in phosphorous oxychloride (10 mL), and the mixture was heated at reflux for 4 hours. The solution was concentrated in-vacuo, then stripped from methylene chloride (3×50 mL) to remove excess phosphorous oxychloride. The residue was stirred for 10 minutes in saturated sodium bicarbonate (50 mL), then extracted with ethyl acetate (3×30 mL). The combined organic phases were washed with water (30 mL), followed by brine (30 mL), dried over sodium sulfate, then concentrated in-vacuo. The residue was purified over silica gel, eluting with 50% ethyl acetate/heptane, to yield 150 mg of a white solid as product. NMR (500 MHz, CDCl3) δ 9.61 (s, 1H), 9.15 (S, 1H), 1.52 (s, 9H).
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

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